molecular formula C15H17ClN4O3S B4799577 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B4799577
M. Wt: 368.8 g/mol
InChI Key: RGYKKCORSAARSO-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a sulfinyl group, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions . The final step is the formation of the aceto-hydrazide moiety, which can be synthesized by reacting the intermediate compound with acetic anhydride and hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound can be used in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, affecting cellular oxidative stress levels. The aceto-hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The presence of the chloro group on the pyrazole ring and the ethoxy group on the phenyl ring makes 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE unique. These substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfinyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-2-23-14-5-3-12(4-6-14)7-17-19-15(21)10-24(22)11-20-9-13(16)8-18-20/h3-9H,2,10-11H2,1H3,(H,19,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYKKCORSAARSO-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CS(=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CS(=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFINYL}-N'~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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